1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl chloride with a suitable nitrile compound under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to reflux temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chlorine atom can yield various substituted derivatives .
Scientific Research Applications
1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of active metabolites. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Shares the benzyl chloride moiety but lacks the nitro and nitrile groups.
2-Chlorobenzyl chloride: Similar structure but without the nitro and pyridine groups.
5-Nitro-2-oxo-1,2-dihydropyridine: Contains the nitro and pyridine groups but lacks the benzyl chloride moiety.
Uniqueness
1-(2-Chlorobenzyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and nitrile groups, along with the benzyl chloride moiety, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8ClN3O3 |
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Molecular Weight |
289.67 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-nitro-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8ClN3O3/c14-12-4-2-1-3-9(12)7-16-8-11(17(19)20)5-10(6-15)13(16)18/h1-5,8H,7H2 |
InChI Key |
HYVCSNVCZGPBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=C(C2=O)C#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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